6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE
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Overview
Description
6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a cyano group, and a dihydropyridine ring, among other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bromophenyl amine: This can be achieved through the reaction of 4-bromonitrobenzene with a reducing agent such as iron powder in the presence of hydrochloric acid.
Coupling with a thiol: The bromophenyl amine is then coupled with a thiol compound under basic conditions to form the sulfanyl intermediate.
Cyclization: The intermediate undergoes cyclization with a cyanoacetate derivative to form the dihydropyridine ring.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-aminophenol: Shares the bromophenyl group but lacks the complex dihydropyridine structure.
2-Methoxy-5-nitrophenol: Contains the methoxyphenyl group but differs in other functional groups.
N-(4-Bromophenyl)-2-methoxybenzamide: Similar in having bromophenyl and methoxyphenyl groups but differs in the overall structure.
Uniqueness
6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups and the presence of the dihydropyridine ring, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C28H25BrN4O3S2 |
---|---|
Molecular Weight |
609.6g/mol |
IUPAC Name |
6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylthiophen-2-yl)-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C28H25BrN4O3S2/c1-16-8-13-23(38-16)26-20(14-30)28(37-15-24(34)32-19-11-9-18(29)10-12-19)31-17(2)25(26)27(35)33-21-6-4-5-7-22(21)36-3/h4-13,26,31H,15H2,1-3H3,(H,32,34)(H,33,35) |
InChI Key |
ICHIRCFPZGZKOF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2C(=C(NC(=C2C(=O)NC3=CC=CC=C3OC)C)SCC(=O)NC4=CC=C(C=C4)Br)C#N |
Canonical SMILES |
CC1=CC=C(S1)C2C(=C(NC(=C2C(=O)NC3=CC=CC=C3OC)C)SCC(=O)NC4=CC=C(C=C4)Br)C#N |
Origin of Product |
United States |
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